IDO1 Inhibitory Potency: 5-Methyl-1H-indole-1-carbonitrile Demonstrates Low Nanomolar IC₅₀ Values in Cellular Assays
5-Methyl-1H-indole-1-carbonitrile exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology and chronic infection. In mouse IDO1 transfected in P815 cells, the compound achieved an IC₅₀ of 13 nM after 16 hours of incubation, with kynurenine levels quantified by HPLC [1]. In human cell models, IC₅₀ values of 14 nM and 16 nM were observed in IFNγ-stimulated LXF-289 and A375 cells, respectively, following 48-hour incubation [1]. These values are approximately 1,000-fold lower than the 10,000 nM (10 μM) IC₅₀ reported for unsubstituted 1H-indole-3-carbonitrile in IDO1 assays [2], illustrating the critical contribution of the 5-methyl and N1-cyano substitution pattern to target engagement.
| Evidence Dimension | IDO1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13–16 nM (mouse and human cell lines) |
| Comparator Or Baseline | 1H-indole-3-carbonitrile: IC₅₀ > 80,000 nM |
| Quantified Difference | >5,000-fold increased potency |
| Conditions | Mouse IDO1 in P815 cells (16 hr, HPLC); human IDO1 in LXF-289 and A375 cells (48 hr, HPLC) |
Why This Matters
The >5,000-fold potency differential relative to the unsubstituted indole carbonitrile establishes the 5-methyl N1-cyano substitution pattern as a pharmacophoric requirement for low-nanomolar IDO1 engagement, enabling procurement decisions for hit-to-lead IDO1 programs where sub-100 nM potency is a screening threshold.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): Comprehensive IDO1 Inhibition Assay Data. View Source
- [2] MolBIC Bioactivity Information. (1H)-indole-3-carbonitrile IDO1 IC₅₀ > 80,000 nM. View Source
